Bastadin-12
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Overview
Description
Bastadin-12 is a natural product that was first isolated from a marine sponge. It has been found to have a variety of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
Cytotoxic Properties
Bastadin-12, along with other bastadins, has been isolated from various marine sponges and exhibits notable cytotoxic properties. Greve et al. (2008) found that bastadins, including bastadin-12, show moderate cytotoxicity toward a panel of 36 human tumor cell lines, indicating potential applications in cancer research (Greve et al., 2008).
Anti-Angiogenic Activity
Aoki et al. (2006) demonstrated that bastadin 12 significantly inhibits the serum and human epithelial growth factor-induced tubular formation of human umbilical vein endothelial cells, suggesting anti-angiogenic properties (Aoki et al., 2006). This property is critical in cancer therapy as it can potentially inhibit the growth of blood vessels that feed tumors.
Structure-Activity Relationships
Kotoku et al. (2008) conducted a structure-activity relationship study of bastadin 12, which revealed that certain molecular features of bastadin 12 are crucial for its bioactivity, especially in the context of anti-angiogenic properties (Kotoku et al., 2008). Such studies are vital for understanding how bastadins can be modified for therapeutic uses.
Potential Therapeutic Applications
Palkar et al. (2015) discussed the potential of bastadins, including bastadin 12, as natural lead compounds for the development of cancer therapeutic agents, highlighting their anticancer properties such as anti-angiogenesis, cytotoxicity, and induction of apoptosis (Palkar et al., 2015).
Interactions with Cellular Receptors
Bastadin 12 also exhibits interactions with various cellular receptors. Zieminska et al. (2014) found that bastadin 12, along with ryanodine, can influence intracellular Ca(2+) release in cultured cerebellar granule cells, a property that could have implications in neurology and cellular signaling (Zieminska et al., 2014).
properties
CAS RN |
134981-78-5 |
---|---|
Product Name |
Bastadin-12 |
Molecular Formula |
C4H10N2O2.2(HCl) |
Molecular Weight |
940.2 g/mol |
IUPAC Name |
(12E,25Z)-16,21,32,36-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20(36),21,23(35),30,33-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-34(46)26(42-48)14-20-10-22(36)31(44)30(16-20)50-32-23(37)11-19(12-24(32)38)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25-,42-26+ |
InChI Key |
XNGIESBQQZJDTL-LTEVTRLRSA-N |
Isomeric SMILES |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
synonyms |
astadin 12 bastadin-12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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